molecular formula C18H18ClNO4 B6412565 3-(3-Boc-aminophenyl)-5-chlorobenzoic acid CAS No. 1261916-02-2

3-(3-Boc-aminophenyl)-5-chlorobenzoic acid

Cat. No.: B6412565
CAS No.: 1261916-02-2
M. Wt: 347.8 g/mol
InChI Key: JYBHEIFCQZKCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Boc-aminophenyl)-5-chlorobenzoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group and a chlorinated benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Boc-aminophenyl)-5-chlorobenzoic acid typically involves the protection of the amine group with a Boc group, followed by chlorination of the benzoic acid. One common method involves the reaction of 3-aminophenylboronic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine. This intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzoic acid ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Boc-aminophenyl)-5-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid in dichloromethane.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the chlorine atom.

    Deprotection Reactions: Free amine derivatives.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-(3-Boc-aminophenyl)-5-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Boc-aminophenyl)-5-chlorobenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can be modified to introduce various functional groups. In medicinal chemistry, its Boc-protected amine group can be selectively deprotected to reveal the active amine, which can interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Boc-aminophenyl)boronic acid
  • 4-(Boc-aminophenyl)boronic acid
  • 3-(Boc-amino)-4-chlorophenylboronic acid

Uniqueness

3-(3-Boc-aminophenyl)-5-chlorobenzoic acid is unique due to the combination of a Boc-protected amine and a chlorinated benzoic acid moiety. This dual functionality allows for selective reactions at either the amine or the chlorine site, providing versatility in synthetic applications .

Properties

IUPAC Name

3-chloro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-15-6-4-5-11(10-15)12-7-13(16(21)22)9-14(19)8-12/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBHEIFCQZKCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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